3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide
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Overview
Description
“3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” is a complex organic compound that belongs to the class of diazenyl-thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” typically involves the following steps:
Diazotization: The starting material, 3-chloroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable thiadiazine derivative under controlled conditions to form the desired product.
Oxidation: The final step involves the oxidation of the thiadiazine ring to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazenyl group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Derivatives: Various oxidized forms of the thiadiazine ring.
Reduced Products: Amines and other reduced derivatives.
Substituted Compounds: Functionalized derivatives with diverse chemical properties.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Medicinal Chemistry: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where diazenyl-thiadiazine derivatives have shown promise.
Medicine
Drug Development: Exploration of its pharmacological properties and potential as a lead compound for drug discovery.
Industry
Dyes and Pigments: Utilization in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry: Incorporation into polymer matrices to impart specific properties.
Mechanism of Action
The mechanism of action of “3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diazenyl group may participate in redox reactions, while the thiadiazine ring can interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-4-((4-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide
- 3,5-Diamino-4-((2-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide
Uniqueness
“3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
63479-79-8 |
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Molecular Formula |
C9H9ClN6O2S |
Molecular Weight |
300.73 g/mol |
IUPAC Name |
(4E)-4-[(3-chlorophenyl)hydrazinylidene]-1-hydroxy-5-imino-1-oxo-1λ6-thia-2,6-diazacyclohexa-2,6-dien-3-amine |
InChI |
InChI=1S/C9H9ClN6O2S/c10-5-2-1-3-6(4-5)13-14-7-8(11)15-19(17,18)16-9(7)12/h1-4,13H,(H4,11,12,15,16,17,18) |
InChI Key |
GAPWKQUUQCWZRG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/N=C/2\C(=NS(=NC2=N)(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN=C2C(=NS(=NC2=N)(=O)O)N |
Origin of Product |
United States |
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